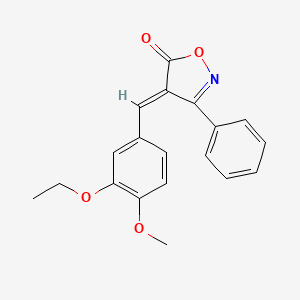
1-(3-hydroxy-4-methoxybenzyl)-3-(3-methylbut-2-en-1-yl)piperidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds related to 1-(3-hydroxy-4-methoxybenzyl)-3-(3-methylbut-2-en-1-yl)piperidine-3-carboxylic acid involves multiple steps, including protection, activation, coupling reactions, and purification processes. For instance, a similar compound, [(11)C]-1, was synthesized from 4-OTBDPS-propiophenone in a multi-step process, indicating the complexity involved in synthesizing such molecules (Kumar et al., 2004).
Molecular Structure Analysis
Structural analyses, such as X-ray diffraction, are crucial for understanding the geometry and conformation of molecules. Dega-Szafran et al. (2007) utilized X-ray diffraction to study the crystal and molecular structure of a complex involving piperidine-3-carboxylic acid, demonstrating the importance of structural analysis in comprehending the molecular makeup of similar compounds (Dega‐Szafran, Jaskólski, & Szafran, 2007).
Chemical Reactions and Properties
Chemical reactions involving the compound or its analogs highlight the reactivity and interaction with other chemical entities. For example, the oxidative debenzylation of 4-methoxy-α-methylbenzyl esters suggests a method for the deprotection of carboxylic acids, relevant for synthesizing similar complex molecules (Yoo, Hye, & Kyu, 1990).
Physical Properties Analysis
Understanding the physical properties, such as melting points, solubility, and crystalline structure, is essential for handling and applying these compounds. Investigations into compounds like 3,5-bis(4-methoxybenzylidene)-1-methyl-4-piperidone reveal insights into the conformational preferences and packing motifs in crystals, which are vital for predicting the behavior of related molecules in different environments (Nesterov, 2004).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability, and degradation pathways, are crucial for understanding how these molecules can be utilized and modified for specific purposes. The study by Moreno et al. (2023), exploring the ketoreductase activity of Δ1‐piperidine‐2‐carboxylate/Δ1‐pyrroline‐2‐carboxylate reductase for synthesizing chiral compounds, illustrates the potential chemical transformations that can be applied to similar structures (Moreno et al., 2023).
Scientific Research Applications
Oxidative Debenzylation
The oxidative debenzylation process introduces 4-methoxy-α-methylbenzyl alcohol as a novel protecting group for carboxylic acids, facilitating the synthesis of esters through the coupling of 4-methoxy-α-methylbenzyl alcohol with corresponding acids. This process, which is compatible with several functional groups sensitive to reductive debenzylation, utilizes 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) for the hydrolysis of 4-methoxy-α-methyl benzyl esters, yielding the protected acids with good efficiency (Yoo et al., 1990).
High-Affinity, Selective σ Ligands
A study on sila-analogues of spiro[indane-1,4‘-piperidine] type ligands, including derivatives with 4-methoxybenzyl and 3-methylbut-2-enyl groups, reveals these compounds as high-affinity, selective σ ligands. The research includes the synthesis, structural analysis through crystal structure and NMR studies, and pharmacological evaluation of these ligands, emphasizing their potential in targeting central nervous system receptors (Tacke et al., 2003).
Antimicrobial Activity
Research into the antimicrobial properties of pyridine derivatives involves the synthesis of new compounds via the condensation of acid chlorides with piperazine derivatives. These compounds demonstrate variable and modest activity against certain strains of bacteria and fungi, highlighting the potential of piperidine-based structures in developing new antimicrobial agents (Patel et al., 2011).
Prenylated Benzoic Acid Derivatives
Investigations into the prenylated benzoic acid derivatives from Piper species uncover compounds with significant bioactivity, including antimicrobial and molluscicidal properties. These studies contribute to the understanding of natural product chemistry and their potential applications in medicine and pest control (Orjala et al., 1993).
properties
IUPAC Name |
1-[(3-hydroxy-4-methoxyphenyl)methyl]-3-(3-methylbut-2-enyl)piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO4/c1-14(2)7-9-19(18(22)23)8-4-10-20(13-19)12-15-5-6-17(24-3)16(21)11-15/h5-7,11,21H,4,8-10,12-13H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUUXLHLSENUAPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1(CCCN(C1)CC2=CC(=C(C=C2)OC)O)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Hydroxy-4-methoxybenzyl)-3-(3-methylbut-2-en-1-yl)piperidine-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-benzyl-N-{2-methoxy-5-[(methylamino)carbonyl]phenyl}-4-piperidinecarboxamide](/img/structure/B5502354.png)


![5-acetyl-1'-[5-(methoxymethyl)-2-furoyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5502373.png)
![(4aR*,7aS*)-1-butyryl-4-[3-(3-thienyl)propanoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5502381.png)
![4-[4-(1-hydroxy-2-phenylethyl)piperidin-1-yl]pyrimidine-5-carboxylic acid](/img/structure/B5502385.png)
![N-{3-[(4-fluorobenzyl)thio]-1,2,4-thiadiazol-5-yl}-2-furamide](/img/structure/B5502394.png)
![1-{2-[2-(1H-imidazol-1-yl)ethoxy]-3-methoxybenzyl}-3-azepanamine dihydrochloride](/img/structure/B5502401.png)
![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5502406.png)
![7-(2-furylmethyl)-3-[2-(4-morpholinyl)ethyl]-5,6-diphenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B5502419.png)
![N-[(3-phenyl-1,4-benzodioxin-2-yl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5502420.png)
![4-{[(4-methoxyphenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5502427.png)
![4-{2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5502439.png)